4-Bromoadamantane-2,6-dione

Description

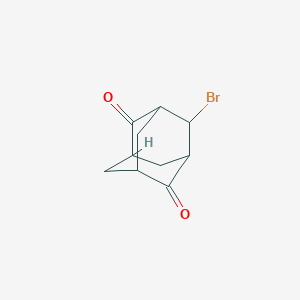

Structure

3D Structure

Properties

CAS No. |

19305-94-3 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.1 g/mol |

IUPAC Name |

4-bromoadamantane-2,6-dione |

InChI |

InChI=1S/C10H11BrO2/c11-8-6-2-4-1-5(10(6)13)3-7(8)9(4)12/h4-8H,1-3H2 |

InChI Key |

SUAVLQQWUUFEBF-UHFFFAOYSA-N |

SMILES |

C1C2CC3C(C(C2=O)CC1C3=O)Br |

Canonical SMILES |

C1C2CC3C(C(C2=O)CC1C3=O)Br |

Synonyms |

4-Bromoadamantane-2,6-dione |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromoadamantane 2,6 Dione and Analogous Adamantane 2,6 Dione Systems

Strategic Approaches for Adamantane-2,6-dione (B47856) Core Construction

The construction of the adamantane-2,6-dione core is a critical first step and has been approached from various starting materials, including acyclic, monocyclic, and bicyclic precursors.

Assembly from Acyclic, Monocyclic, and Bicyclic Precursors

The synthesis of the adamantane (B196018) skeleton can be achieved through the cyclization of appropriately substituted precursors. Bicyclo[3.3.1]nonane derivatives are particularly common starting materials. sioc-journal.cnacs.org For instance, bicyclo[3.3.1]nonane-2,6-dione can be utilized as a key precursor. sioc-journal.cn The construction of this bicyclic system can itself be achieved through stepwise annulation of 2-cyclohexenone derivatives with acrylates via successive Michael reactions. researchgate.net

One notable method involves the ozonolysis of bicyclic diene precursors, which are synthesized via a Diels-Alder reaction. This approach is favored for its potential scalability. Another strategy begins with the reaction of formaldehyde (B43269) with diethyl malonate in the presence of piperidine, which forms 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, a compound known as Meerwein's ester. wikipedia.org This ester serves as a versatile precursor for adamantane derivatives. wikipedia.org

Furthermore, domino reactions provide an efficient route. For example, adamantane derivatives can be constructed from the one-pot reaction of ethyl 2,4-dioxocyclohexanecarboxylate with specific acrylates, proceeding through domino Michael reactions and a subsequent Dieckmann condensation or an aldol-type reaction. researchgate.net Cascade reactions involving the condensation of a di-one with acrylates or enones, promoted by triethylamine, can also yield a densely substituted adamantane core in high yields through a sequence of aldol (B89426), Michael, and Dieckmann condensations. mdpi.com

Regioselective Bromination of Adamantane-2,6-dione Scaffolds

Once the adamantane-2,6-dione core is established, the next crucial step is regioselective bromination to introduce a bromine atom at the C4 position. The bromination of adamantane and its derivatives can be complex. For instance, the bromination of endotricyclo[5.2.1.0/sup 2,6/]decane with bromine in the presence of aluminum bromide can lead to a mixture of tribromoadamantanes. researchgate.net

For the synthesis of 4-Bromoadamantane-2,6-dione, specific reaction conditions are necessary to achieve the desired regioselectivity. The reaction of adamantane-2,6-dione with bromine can be controlled to yield the monobrominated product. The use of a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a suitable solvent such as chloroform (B151607) can be an effective method for introducing bromine onto the adamantane framework. google.com Another approach involves the reaction with bromine in acetonitrile (B52724) at low temperatures. acs.org

Synthesis and Isolation of Advanced Intermediates in this compound Pathways

The synthesis of this compound often proceeds through several key intermediates. For example, in pathways starting from bicyclic precursors, a bisepoxidized intermediate can be synthesized and isolated. sioc-journal.cn This intermediate is then subjected to further reactions to form the adamantane core.

| Synthetic Approach | Key Features | Overall Yield | Reference |

| Seven-Step Synthesis | Minimal purification, multigram scale | 21% | researchgate.netlookchem.com |

| Ozonolysis of Bicyclic Precursors | Favored for industrial scalability | Not specified | |

| Convergent Process (for a derivative) | High yielding, scalable | 52% (over 6 steps) | acs.org |

Cascade and Multicomponent Reactions Incorporating Adamantane Dione (B5365651) Structures

Cascade and multicomponent reactions offer an elegant and efficient way to construct complex molecular architectures like adamantane diones in a single operation. These reactions minimize waste and can significantly shorten synthetic sequences.

One example is the one-pot synthesis of adamantane derivatives from ethyl 2,4-dioxocyclohexanecarboxylate through a series of domino Michael reactions followed by either a Dieckmann condensation or an aldol-type reaction. researchgate.net This method allows for the formation of multiple carbon-carbon bonds in a single pot. Similarly, a cascade of aldol, Michael, and Dieckmann condensations can be initiated by reacting a di-one with an excess of acrylates or enones in the presence of triethylamine, leading to a highly functionalized adamantane core in high yields. mdpi.com When this process is carried out stepwise with isolation of intermediates, the yield decreases, highlighting the efficiency of the cascade approach. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization in 4 Bromoadamantane 2,6 Dione Research

X-ray Crystallographic Analysis of Adamantane-Dione Derivativesresearchgate.net

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. anton-paar.comlibretexts.orgnih.gov By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. nih.gov

While the specific crystal structure of 4-Bromoadamantane-2,6-dione is not detailed in the available literature, extensive studies on related adamantane (B196018) derivatives provide a clear picture of its expected molecular architecture. The adamantane core is a rigid, strain-free, tricyclic cage structure resembling a diamond fragment. wikipedia.org In adamantane itself, the carbon-carbon bond lengths are approximately 1.54 Å. wikipedia.org

For substituted adamantanes, such as 1-bromoadamantane (B121549), the cage-like geometry is preserved. In the crystal structure of 1-bromoadamantane, the molecule exhibits noncrystallographic mirror symmetry. nih.gov Similarly, in 1-(4-Bromophenyl)adamantane, the adamantane framework maintains its characteristic tricyclo[3.3.1.1³,⁷]decane structure. The introduction of two ketone functionalities at the 2 and 6 positions, and a bromine atom at the 4-position of the adamantane cage, would introduce specific electronic and steric features while preserving the fundamental rigid framework. The C=O bonds of the ketone groups and the C-Br bond would be key structural features.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. acs.org For adamantane derivatives, which are typically non-polar hydrocarbons, van der Waals forces are the primary interactions stabilizing the crystal lattice. nih.gov The introduction of polar substituents like carbonyl groups and bromine atoms allows for stronger dipole-dipole interactions and potentially halogen bonding, which can significantly influence the packing architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netscielo.org.za

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H and ¹³C. scielo.org.za

The ¹H NMR spectrum of this compound is expected to be complex due to the rigid, polycyclic nature of the adamantane cage. The molecule possesses a plane of symmetry passing through the bromine-bearing carbon and bisecting the two carbonyl groups, which simplifies the spectrum by rendering certain protons chemically equivalent. The protons on the adamantane framework typically resonate in the range of 1.5 to 3.0 ppm. The presence of electron-withdrawing ketone groups and the bromine atom will cause deshielding (a downfield shift) of nearby protons. The proton attached to the carbon bearing the bromine (H-4) is expected to be significantly shifted downfield. Protons adjacent to the carbonyl groups (at C-1, C-3, C-5, C-7) would also experience a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from related adamantane derivatives. Actual values may vary.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~4.0 - 4.5 | Broad Singlet / Multiplet | Proton on the carbon bearing the bromine atom; significantly deshielded. |

| H-1, H-5 | ~2.5 - 3.0 | Multiplet | Bridgehead protons adjacent to one carbonyl group. |

| H-3, H-7 | ~2.5 - 3.0 | Multiplet | Bridgehead protons adjacent to one carbonyl group. |

| Methylene (B1212753) Protons (H-8, H-9, H-10) | ~1.8 - 2.5 | Multiplets | Framework methylene protons, likely appearing as complex overlapping signals. |

The proton-decoupled ¹³C NMR spectrum provides one signal for each set of non-equivalent carbon atoms. libretexts.org Due to the molecule's symmetry, fewer than 10 signals are expected for this compound. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (0-220 ppm), which often prevents signal overlap. libretexts.orgpressbooks.pub

The most downfield signals will be from the carbonyl carbons (C-2, C-6), typically appearing in the 200-220 ppm region. pressbooks.pub The carbon atom bonded to the bromine (C-4) will also be significantly shifted, though its exact position can vary. The remaining sp³-hybridized carbons of the adamantane cage will appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from related adamantane derivatives like Adamantane-2,6-dione (B47856). nih.gov Actual values may vary.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2, C-6 | ~210 - 218 | Carbonyl carbons, highly deshielded. |

| C-4 | ~50 - 65 | Carbon bearing the bromine atom. |

| C-1, C-5 | ~45 - 55 | Bridgehead carbons adjacent to a carbonyl group. |

| C-3, C-7 | ~45 - 55 | Bridgehead carbons adjacent to a carbonyl group. |

| C-8, C-10 | ~35 - 45 | Methylene bridge carbons. |

| C-9 | ~30 - 40 | Methylene bridge carbon. |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Framework Analysisscielo.org.zarsc.orgunistra.fr

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular framework by measuring the vibrational modes of a molecule. edinst.com IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the two ketone groups, expected around 1700-1740 cm⁻¹. The C-Br stretch would give rise to a weaker band in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹. The spectrum would also contain numerous bands associated with the C-C stretching and C-H bending vibrations of the adamantane cage. optica.org

Raman spectroscopy would complement the IR data. The symmetric vibrations of the adamantane cage are often strong in the Raman spectrum. spectroscopyonline.com The C=O and C-Br stretches would also be Raman active, providing confirmatory evidence for these functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated values based on general spectroscopic principles and data from related adamantane derivatives. optica.orgresearchgate.netcdnsciencepub.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch (Ketone) | 1700 - 1740 | Very Strong | Medium |

| CH₂ Scissoring | ~1450 | Medium | Medium |

| Adamantane Framework | 700 - 1200 | Multiple Medium-Weak | Multiple Medium-Strong |

| C-Br Stretch | 500 - 700 | Medium-Weak | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns. In the case of this compound, its molecular formula is C₁₀H₁₁BrO₂. nih.gov The presence of a bromine atom is a key feature that significantly influences its mass spectrum.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance. chemguide.co.uk This isotopic distribution results in a characteristic pattern in the mass spectrum, where the molecular ion peak (M⁺) appears as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule. chemguide.co.uk

The ionization method used in mass spectrometry can be categorized as either "hard" or "soft". acdlabs.com Hard ionization techniques, such as electron impact (EI), impart high energy to the molecule, leading to extensive fragmentation. acdlabs.com This fragmentation provides valuable information about the molecule's structure. For this compound, fragmentation would likely involve the loss of the bromine atom, as well as cleavage of the adamantane cage. The resulting fragment ions would provide clues to the connectivity of the atoms within the molecule.

Soft ionization techniques, on the other hand, use lower energy and result in less fragmentation, often leaving the molecular ion intact. acdlabs.com This is particularly useful for confirming the molecular weight of the compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight (with ⁷⁹Br) | 241.99 g/mol |

| Molecular Weight (with ⁸¹Br) | 243.99 g/mol |

| Key Spectral Feature | M⁺ and M+2 peaks in ~1:1 ratio |

| Likely Fragmentation Pathways | Loss of •Br, Loss of CO, Cleavage of adamantane cage |

Circular Dichroism for Optical Purity and Conformation of Chiral Adamantane Systems

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, providing information about their three-dimensional structure and optical purity. nih.govcreative-proteomics.com Chiral molecules absorb left and right-handed circularly polarized light differently, and a CD spectrum is a plot of this difference in absorption versus wavelength.

Adamantane and its derivatives can be chiral, and their chiroptical properties have been a subject of interest in stereochemical studies. researchgate.netscispace.com The rigid cage-like structure of adamantane makes it an excellent scaffold for investigating the relationship between structure and optical activity.

For this compound, the presence of the bromine atom and the two carbonyl groups on the adamantane framework can lead to chirality. The absolute configuration of such chiral adamantane systems can be determined by comparing experimental CD spectra with theoretical calculations. researchgate.net The Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, provides crucial information for these assignments. researchgate.net

The conformation of the molecule, specifically the spatial arrangement of the chromophores (the carbonyl groups and the bromine atom), will significantly influence the CD spectrum. plos.orgmdpi.com Even subtle changes in the geometry of the adamantane cage or the orientation of the substituents can lead to dramatic changes in the CD signal. researchgate.netmdpi.com

The optical purity, or enantiomeric excess, of a sample of a chiral adamantane derivative can also be determined using CD spectroscopy. dalalinstitute.com The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric purity. dalalinstitute.com By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be calculated.

While specific CD studies on this compound were not found in the provided search results, the principles derived from studies on similar chiral adamantane systems are directly applicable. researchgate.netrsc.orgacs.org These studies demonstrate the utility of CD spectroscopy in elucidating the stereochemical features of complex polycyclic systems.

Interactive Data Table: Application of Circular Dichroism to Chiral Adamantane Systems

| Application | Information Obtained |

| Structural Elucidation | Determination of absolute configuration. |

| Conformational Analysis | Information on the spatial arrangement of chromophores and the geometry of the adamantane cage. plos.orgmdpi.com |

| Optical Purity Assessment | Calculation of enantiomeric excess. dalalinstitute.com |

Computational and Theoretical Studies on 4 Bromoadamantane 2,6 Dione and Adamantane Dione Analogs

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of quantum chemical investigations for adamantane (B196018) derivatives. researchgate.netdergipark.org.tr It is widely used to calculate optimized molecular structures, electronic properties, and vibrational frequencies. ksu.edu.satandfonline.com These calculations provide a foundational understanding of how the rigid adamantane cage is influenced by its functional groups.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For 4-Bromoadamantane-2,6-dione, the presence of two electron-withdrawing carbonyl (C=O) groups and an electronegative bromine atom is expected to significantly influence its electronic properties compared to unsubstituted adamantane. These groups lower the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. mdpi.com Studies on other functionalized adamantanes have shown that substitutions can dramatically alter the HOMO-LUMO gap. For instance, substituting adamantane with electron-accepting boron atoms progressively narrows the HOMO-LUMO gap, while functionalization with groups like hydroxyl (–OH) or amino (–NH2) also reduces the gap compared to the pristine molecule. mdpi.comtsri.or.th

The table below shows representative calculated electronic properties for pristine adamantane and some functionalized analogs, illustrating the effect of substitution.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Adamantane | -7.45 | 1.88 | 9.33 |

| 1-Adamantanol | -6.89 | 1.15 | 8.04 |

| 1-Adamantylamine | -6.21 | 1.50 | 7.71 |

| 1-Adamantanecarboxylic acid | -7.03 | 0.24 | 7.27 |

| Mono-bora-adamantane (C1) | -7.54 | -0.09 | 7.45 |

| Data is illustrative and sourced from studies on adamantane and its derivatives for comparative purposes. dergipark.org.trmdpi.com |

Ionization potential (IP), the energy required to remove an electron from a molecule, is another key electronic property. Computationally, it can be estimated from the HOMO energy. acs.org Experimental and theoretical studies on adamantane show its adiabatic ionization energy to be around 9.25-9.29 eV. rsc.org Functionalization significantly impacts this value. Electron-withdrawing groups, such as the carbonyl and bromo groups in this compound, are expected to increase the ionization potential by stabilizing the electron density on the cage. Conversely, electron-donating groups or alkali metal substitution can dramatically lower the IP. doi.org

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com For an adamantane derivative, the MEP map reveals the electronic influence of its substituents. In pristine adamantane, the potential is relatively uniform. mdpi.com For this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the highly electronegative oxygen atoms of the carbonyl groups and the bromine atom. These areas represent likely sites for interaction with electrophiles or for acting as hydrogen bond acceptors. dergipark.org.tr Regions of positive potential (blue) would be found on the hydrogen atoms of the adamantane cage, indicating susceptibility to nucleophilic attack.

Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, molecular modeling and simulation provide insights into the dynamic behavior and interactions of molecules.

The adamantane cage is exceptionally rigid. However, its parent structure, bicyclo[3.3.1]nonane, can exist in several conformations, including a twin-chair, chair-boat, and double-boat form. oregonstate.eduresearchgate.net For adamantane derivatives, the twin-chair conformation is locked in. Computational energy minimization is used to determine the most stable three-dimensional structure by optimizing bond lengths and angles. For adamantane-dione analogs, studies focus on the planarity of the carbonyl groups and any strain induced in the cage. cdnsciencepub.com In this compound, energy minimization would precisely define the geometry, confirming the stability of the chair conformations of the six-membered rings and detailing the steric and electronic effects of the bromine and carbonyl substituents on the cage structure. acs.org

Understanding how molecules interact with each other is key to predicting their properties in the solid state and in solution. Computational methods can predict and quantify these noncovalent interactions. MEP analysis, as discussed earlier, provides a qualitative prediction of interaction sites. researchgate.net

For this compound, several types of intermolecular interactions are expected:

Hydrogen Bonding: The carbonyl oxygens are strong hydrogen bond acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules. nih.gov

Dispersion Forces: Van der Waals forces are significant for the bulky, hydrocarbon-rich adamantane cage.

Computational techniques like the Quantum Theory of Atoms-in-Molecules (QTAIM) and energy calculations for molecular dimers (using methods like PIXEL) can quantify the strength of these interactions. nih.gov Studies on brominated adamantane derivatives have confirmed the importance of Br···H and even Br···Br contacts in stabilizing crystal structures. nih.govresearchgate.net Molecular docking and dynamics simulations are further used to predict how these molecules might bind to larger host molecules or biological targets like proteins. ksu.edu.satandfonline.commdpi.comnih.gov

In Silico Approaches to Reaction Prediction and Mechanism Understanding

Computational chemistry provides powerful tools to explore reaction mechanisms, complementing experimental findings. By calculating the potential energy surface (PES) for a reaction, chemists can identify transition states, intermediates, and activation energies. rsc.orgacs.org

For this compound, its reactivity is dictated by its functional groups. The carbonyl groups are susceptible to nucleophilic attack, and computational studies on similar bicyclic ketones have successfully rationalized the stereoselectivity of reduction reactions by analyzing frontier orbital shapes and transition state energies. cdnsciencepub.com The bromine atom can undergo nucleophilic substitution.

Furthermore, the rigid adamantane framework is known for undergoing fascinating rearrangements, and computational studies have been central to understanding the mechanisms. For example, DFT calculations can be used to investigate potential ring-contraction or rearrangement pathways under acidic or catalytic conditions. cuni.cz Studies on the formation of adamantyl ketones and the cyclization of adamantane precursors have used DFT to confirm reaction mechanisms and explain the formation of unexpected by-products. ksu.edu.saresearchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies for 4 Bromoadamantane 2,6 Dione

Nucleophilic and Electrophilic Transformations at the Bromine Center

The bromine atom at the 4-position of the adamantane-2,6-dione (B47856) framework is located at a tertiary bridgehead carbon. This structural feature significantly influences its reactivity in substitution reactions.

Nucleophilic Substitution:

Nucleophilic substitution reactions at a tertiary bridgehead, such as in 4-bromoadamantane-2,6-dione, are generally disfavored for the classic S(_N)2 mechanism due to steric hindrance that prevents the backside attack of the nucleophile. The S(_N)1 mechanism, which proceeds through a carbocation intermediate, is more plausible. masterorganicchemistry.comsavemyexams.com The stability of the resulting bridgehead carbocation is a critical factor. While typically unstable, the adamantyl cation is an exception and can be formed. researchgate.net

Reactions of 1-bromoadamantane (B121549), a related compound, with various nucleophiles demonstrate the feasibility of substitution. For instance, adamantylation of dicarbonyl compounds can be achieved using 1-bromoadamantane in the presence of metal complex catalysts. researchgate.netrcsi.science Similarly, reactions with azaheterocycles can occur via interaction with the anionic salts of these heterocycles. researchgate.net These examples suggest that under appropriate conditions, the bromine of this compound can be displaced by various nucleophiles. The Finkelstein reaction, which involves the conversion of alkyl bromides to other alkyl halides using sodium halides in acetone, is a common method for halide exchange. vanderbilt.edu

Table 1: Examples of Nucleophilic Substitution Reactions on Adamantane (B196018) Systems

| Substrate | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Bromoadamantane | Acetylacetone (B45752) (in presence of Mn or Fe compounds) | 3-(Adamantan-1-yl)pentane-2,4-dione | Alkylation | researchgate.net |

| 1-Bromoadamantane | Anionic salts of NH-heterocycles | N-adamantyl derivatives | Adamantylation | researchgate.net |

Electrophilic Transformations:

Direct electrophilic attack on the bromine atom itself is not a common transformation for alkyl bromides. However, the bromine atom can be involved in reactions that proceed through radical intermediates. Radical-nucleophilic aromatic substitution (S(_{RN})1) is a known mechanism where an aryl halide can accept an electron to form a radical anion, which then loses the halide to form an aryl radical. dalalinstitute.com While this is described for aromatic systems, similar radical pathways could potentially be initiated at the C-Br bond of this compound under specific conditions, such as with radical initiators.

Reactions Involving the Dicarbonyl Functionality (Ketone Reactivity)

The two ketone groups at positions 2 and 6 of the adamantane framework are key sites for a variety of chemical transformations.

Nucleophilic Addition:

Ketones readily undergo nucleophilic addition. In the case of this compound, reactions with organometallic reagents like Grignard reagents (e.g., MeMgI) can lead to the formation of tertiary alcohols. mdpi.com

Reduction:

The dicarbonyl groups can be selectively reduced. The use of reducing agents like sodium borohydride (B1222165) (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) can convert the ketones to secondary alcohols. vanderbilt.edu The choice of reagent allows for control over the extent of reduction. DIBAL-H (Diisobutylaluminium hydride) is known for the reduction of esters and nitriles to aldehydes, and could potentially be used for partial reduction of the ketones under carefully controlled conditions. vanderbilt.edu

Formation of Imines and Related Derivatives:

Ketones react with primary amines to form imines (Schiff bases). This reaction is fundamental in the synthesis of various heterocyclic compounds. The dicarbonyl nature of this compound allows for the potential formation of bis-imines or for one ketone to react while the other remains available for further functionalization.

Enolate Formation and Alkylation:

In the presence of a suitable base, the protons alpha to the carbonyl groups can be abstracted to form enolates. These enolates are potent nucleophiles and can react with electrophiles, such as alkyl halides, in alkylation reactions. This provides a method for introducing new carbon-carbon bonds at the positions adjacent to the ketones. bakhtiniada.ruresearchgate.net

Wittig Reaction:

The Wittig reaction, which converts ketones to alkenes using phosphonium (B103445) ylides, can be applied to this compound to introduce exocyclic double bonds at the 2 and/or 6 positions.

Table 2: Common Reactions of the Dicarbonyl Group in Adamantane Systems

| Reagent/Reaction Type | Product Functional Group | Reference |

|---|---|---|

| Grignard Reagents (e.g., R-MgX) | Tertiary Alcohol | mdpi.com |

| NaBH(_4), LiAlH(_4) | Secondary Alcohol | vanderbilt.edu |

| Primary Amines (R-NH(_2)) | Imine | |

| Base + Alkyl Halide | Alkylated Ketone | bakhtiniada.ruresearchgate.net |

| Phosphonium Ylide (Wittig) | Alkene |

Preparation of Novel Adamantane-Dione Derivatives for Chemical Research

The unique structural and electronic properties of this compound make it a valuable starting material for the synthesis of novel adamantane derivatives with potential applications in medicinal chemistry, materials science, and catalysis. mdpi.com

The synthesis of adamantane-2,6-dione itself has been a subject of research, with methods developed to produce it in multigram quantities. lookchem.com The introduction of a bromine atom provides a handle for further functionalization. The preparation of a mono-ketal of adamantane-2,6-dione has also been reported, which allows for the selective reaction at one of the carbonyl groups. lookchem.com

Derivatization can be achieved through the reactions mentioned in the previous sections. For example, the synthesis of 1,2-disubstituted adamantane derivatives often involves the construction of the adamantane framework from bicyclic precursors, followed by functional group manipulations. mdpi.com The reaction of diolefins with bromine or iodine can lead to halogenated adamantanes. mdpi.com

Functional Group Interconversions on the Adamantane Framework

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. ub.eduorganic-chemistry.orgimperial.ac.uk For this compound, this can involve modifications of the bromine and ketone functionalities.

From Bromide to Other Functional Groups:

Hydrolysis: The bromide can potentially be converted to a hydroxyl group, although this can be challenging at a bridgehead position. mdpi.com

Azide (B81097) Formation: Displacement of the bromide with an azide anion (e.g., using sodium azide) would yield an adamantyl azide. Azides are versatile intermediates that can be reduced to amines or participate in cycloaddition reactions. vanderbilt.edu

Nitrile Synthesis: Reaction with cyanide anion can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

From Ketone to Other Functional Groups:

Oxidation: While the ketones are already in a relatively high oxidation state, further oxidation is not typical. However, Baeyer-Villiger oxidation could potentially convert one of the ketones into a lactone. google.com

Reduction to Methylene (B1212753): Complete reduction of the ketone to a methylene group (CH(_2)) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Interconversion Between Halogens:

The Finkelstein reaction allows for the conversion of the bromide to a chloride or iodide, which can be useful as the reactivity of the halogen influences subsequent reactions. vanderbilt.edu

Table 3: Potential Functional Group Interconversions for this compound

| Starting Group | Reagent(s) | Resulting Group | Reference |

|---|---|---|---|

| Bromide | NaN(_3) | Azide | vanderbilt.edu |

| Bromide | KCN | Nitrile | vanderbilt.edu |

| Ketone | H(_2)N-NH(_2), KOH (Wolff-Kishner) | Methylene | |

| Ketone | Zn(Hg), HCl (Clemmensen) | Methylene | |

| Bromide | NaI, acetone | Iodide | vanderbilt.edu |

Advanced Applications of 4 Bromoadamantane 2,6 Dione and Its Research Derivatives in Organic Chemistry and Materials Science

Utilization as a Rigid Building Block in Complex Molecular Architectures

The adamantane (B196018) cage is a privileged scaffold in organic synthesis due to its rigidity, lipophilicity, and well-defined three-dimensional geometry. researchgate.netmdpi.com 4-Bromoadamantane-2,6-dione, with its reactive bromine atom and two ketone functionalities, serves as a crucial starting point for creating more elaborate and functionally diverse molecular structures. scribd.com The inherent strain and steric hindrance of the adamantane core influence the reactivity of its substituents, often leading to highly selective transformations. dss.go.th

Researchers have leveraged the unique structure of adamantane derivatives to construct complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com The defined spatial orientation of substituents on the adamantane framework allows for the precise design of molecules with specific shapes and functionalities. researchgate.net For instance, the tetrahedral arrangement of the bridgehead positions in adamantane has been exploited to create C3-symmetric multivalent ligands for protein recognition. researchgate.net

Roles in Catalysis and Method Development in Organic Synthesis

Adamantane derivatives have found significant applications in the field of catalysis, both as ligands for metal catalysts and as organocatalysts themselves. mdpi.comchalmers.se The bulky adamantyl group can impart unique steric and electronic properties to a catalyst, influencing its activity, selectivity, and stability. researchgate.net The use of transition metal complexes as catalysts allows for important organic transformations in a single synthetic step under sustainable conditions. mdpi.com

In the realm of method development, reactions involving adamantane derivatives often serve as a testbed for new synthetic strategies. For example, the synthesis of 3-(adamantan-1-yl)pentane-2,4-dione has been achieved in high yield by reacting 1-bromo-, 1-chloro-, or 1-hydroxyadamantane with acetylacetone (B45752) in the presence of manganese or iron compounds. researchgate.net This highlights the utility of metal catalysis in forming C-C bonds with the adamantane core. researchgate.net

Furthermore, the development of dual catalysis systems, which employ two different catalysts to promote a reaction synergistically, has opened up new avenues in organic synthesis. thieme.de These systems can combine metal catalysts, organocatalysts, photocatalysts, and biocatalysts to achieve transformations that are not possible with a single catalyst. thieme.de The unique reactivity of adamantane derivatives makes them interesting substrates for exploring the potential of these advanced catalytic methods. Copper catalysis, in particular, is versatile and cost-effective for many organic reactions. beilstein-journals.org

Precursors for Novel Polycyclic and Diamondoid Systems

This compound and its parent compound, adamantane-2,6-dione (B47856), are valuable precursors for the synthesis of more complex polycyclic and diamondoid structures. researchgate.netnih.gov Diamondoids, which are hydrocarbons with cage-like structures resembling a diamond lattice, have garnered significant attention for their potential applications in nanotechnology and materials science. researchgate.netwikipedia.org

The functionalization of diamondoids is key to unlocking their potential. researchgate.net Halogen and hydroxy derivatives of diamondoids serve as primary precursors for subsequent substitution reactions, allowing for the introduction of various functional groups. researchgate.net The synthesis of these derivatives can proceed through either ionic or radical mechanisms. researchgate.net

The construction of the adamantane framework itself can be a route to novel disubstituted derivatives. mdpi.comnih.gov For instance, 1,2-disubstituted adamantanes can be synthesized through the total synthesis from acyclic, monocyclic, or bicyclic starting materials, or by ring expansion/contraction reactions of adamantane homologues. mdpi.comnih.gov These methods provide access to a wider range of adamantane-based structures that can serve as building blocks for larger polycyclic systems. The development of methods to create substituted adamantanones from readily available starting materials further expands the toolkit for synthesizing these complex molecules. escholarship.org

Research into Adamantane-Based Molecular Recognition and Host-Guest Chemistry

The well-defined and rigid structure of the adamantane cage makes it an ideal guest molecule in host-guest chemistry. nih.gov Adamantane derivatives can form stable inclusion complexes with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. nih.govthno.org This host-guest recognition is driven by non-covalent interactions and is highly dependent on the size and shape complementarity between the host and the guest. nih.govthno.org

The ability of adamantane derivatives to bind to macrocyclic hosts has been exploited in various applications, including drug delivery, sensing, and the construction of supramolecular assemblies. nih.govthno.org In drug delivery systems, the encapsulation of an adamantane-containing drug within a host molecule can improve its solubility, bioavailability, and stability. nih.gov

The adamantane cage can also serve as a rigid backbone in the design of macrocyclic receptors. nih.gov By reducing the conformational flexibility of the macrocycle, the adamantane unit pre-organizes the receptor for binding to a specific guest molecule. nih.gov This principle has been used to develop receptors for both cations and anions. nih.gov The study of these host-guest systems provides fundamental insights into the nature of non-covalent interactions and informs the design of new functional materials and molecular devices. acs.org

Future Directions and Emerging Research Paradigms in 4 Bromoadamantane 2,6 Dione Chemistry

Innovations in Asymmetric Synthesis and Enantioselective Functionalization

The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. springernature.com 4-Bromoadamantane-2,6-dione is a prochiral molecule, meaning it can be converted into a chiral product in a single step. Future research will likely focus on developing novel catalytic methods to achieve this transformation with high enantioselectivity.

Emerging strategies in asymmetric synthesis that could be applied to this compound include:

Catalytic Asymmetric Reduction: The two ketone groups are prime targets for asymmetric reduction to produce chiral hydroxy ketones or diols. This can be achieved using chiral catalysts based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands.

Organocatalysis: Chiral small organic molecules, such as proline derivatives, can be used to catalyze asymmetric transformations. For instance, an asymmetric aldol (B89426) reaction at the α-position to one of the carbonyls could introduce a new stereocenter with high control.

Biocatalysis: Enzymes, such as ketoreductases (KREDs), offer exceptional selectivity under mild, environmentally friendly conditions. A key future direction would be the screening of KRED libraries or the engineering of specific enzymes for the highly selective reduction of one of the two ketone moieties in the dione (B5365651) substrate. A similar biocatalytic approach has been successfully used in the regioselective monoamination of pentadecane-2,6-dione. researchgate.net

The goal of these innovations is the enantioconvergent transformation of the racemic or prochiral starting material into a single, value-added enantiomeric product. springernature.com This marks a significant advancement over classical methods that often produce racemic mixtures requiring difficult separation. nih.gov

Computational Design and Predictive Chemistry for Adamantane (B196018) Systems

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules, offering insights that can guide synthetic efforts and accelerate discovery. researchgate.net For adamantane systems, including this compound, computational methods are crucial for designing novel derivatives and predicting their properties.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular structures, electronic properties, and thermodynamic stability. researchgate.netmdpi.com For this compound, DFT can be used to model reaction pathways, predict the feasibility of proposed transformations, and understand the regioselectivity of reactions involving the two different carbonyl environments.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. This is particularly useful for studying the interaction of adamantane derivatives with biological targets, such as proteins, or for understanding their behavior in different solvent environments. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize the nature of chemical bonds and intermolecular interactions. mdpi.com It can be applied to study the strength of hydrogen bonds or other non-covalent interactions in supramolecular systems involving adamantane derivatives.

These computational tools enable the in silico design and screening of new compounds, saving significant time and resources compared to purely experimental work. researchgate.net By predicting properties like reactivity, stability, and potential bioactivity, researchers can prioritize the most promising synthetic targets.

Table 1: Application of Computational Methods to Adamantane Systems

| Computational Method | Application for Adamantane Derivatives | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Geometric optimization, reaction mechanism studies. | Heat of formation, electronic structure, impact sensitivity. | researchgate.net |

| Molecular Dynamics (MD) | Simulation of fragmentation and electronic relaxation. | Internal conversion timescales, fragmentation pathways. | researchgate.net |

| QTAIM | Analysis of intermolecular interactions in crystals. | Nature and strength of N–H···S, N–H···O, C–H···π interactions. | mdpi.com |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow and high-throughput experimentation (HTE) represents a major technological shift in chemical synthesis. purdue.edunih.gov These methodologies offer enhanced safety, scalability, and efficiency, making them ideal for optimizing complex reactions and preparing libraries of compounds for screening. vapourtec.com

For this compound, these technologies could be applied to:

Rapid Reaction Optimization: HTE platforms allow for hundreds of reactions to be run simultaneously in microplates, enabling the rapid screening of catalysts, solvents, temperatures, and other parameters. purdue.edu This is particularly powerful for developing new functionalization reactions of the adamantane core.

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides precise control over reaction conditions and allows for the safe use of hazardous reagents or extreme conditions (high pressure/temperature). vapourtec.com This could be used to improve the synthesis of this compound itself or to perform subsequent modifications. Photochemical reactions, which are often difficult to scale up in batch, are particularly well-suited to flow reactors, which ensure uniform irradiation. princeton.edu

Automated Library Generation: Combining an autosampler with a flow reactor system allows for the automated synthesis of a library of derivatives from a common intermediate like this compound. This is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Recent advances have focused on minimizing reaction volumes to the microliter scale, reducing waste and cost, while increasing the speed of experimentation, with cycle times as low as a few minutes per reaction. vapourtec.com

Table 2: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | High-Throughput/Flow Synthesis |

| Scale | Milligram to multi-kilogram | Microliter to kilogram |

| Speed | Slow, one reaction at a time | Fast, parallel or rapid sequential reactions |

| Optimization | Time-consuming and material-intensive | Rapid screening of many conditions |

| Safety | Challenges with exotherms and hazardous reagents | Improved heat transfer, smaller reagent volumes |

| Scalability | Often requires re-optimization | More direct and predictable scale-up |

Development of Environmentally Benign Synthetic Routes

"Green chemistry" focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Future research into the chemistry of this compound will increasingly prioritize sustainability.

Key areas for developing greener synthetic routes include:

Use of Safer Solvents and Reagents: Traditional syntheses often rely on hazardous solvents like chlorinated hydrocarbons or toxic reagents. chemistryjournals.net Research is focused on replacing these with more benign alternatives, such as water, ionic liquids, or even solvent-free conditions. chemistryjournals.netresearchgate.net For example, a greener Appel-type reaction has been developed that avoids the use of tetrachloromethane. rsc.org

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Mechanochemistry: Performing reactions by grinding solids together (mechanochemistry) can dramatically reduce the need for solvents, leading to cleaner reactions and simpler workups. researchgate.net This has been successfully applied to the C(sp³)–H amination of adamantanes. researchgate.net

Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. chemistryjournals.net

By embracing these principles, the synthesis and derivatization of this compound can be made more sustainable, reducing the environmental impact of chemical manufacturing. escholarship.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.